molecular formula C12H12N2 B13298117 4-Methyl-3-(pyridin-2-YL)aniline

4-Methyl-3-(pyridin-2-YL)aniline

Cat. No.: B13298117
M. Wt: 184.24 g/mol
InChI Key: SQDBAXLKSRTZLO-UHFFFAOYSA-N
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Description

4-Methyl-3-(pyridin-2-YL)aniline is an organic compound that belongs to the class of aromatic amines It consists of a pyridine ring attached to an aniline moiety with a methyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-(pyridin-2-YL)aniline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylacetophenone and 2-bromopyridine.

    Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, where 4-methylacetophenone is coupled with 2-bromopyridine in the presence of a palladium catalyst and a base such as potassium carbonate. This reaction forms the desired this compound.

    Purification: The crude product is purified using techniques such as column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated reactors and advanced purification techniques ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-(pyridin-2-YL)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

4-Methyl-3-(pyridin-2-YL)aniline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Methyl-3-(pyridin-2-YL)aniline involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-2-(pyridin-2-YL)aniline
  • 3-Methyl-4-(pyridin-2-YL)aniline
  • 4-Methyl-3-(pyridin-3-YL)aniline

Uniqueness

4-Methyl-3-(pyridin-2-YL)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 4-position and the pyridine ring at the 2-position make it a valuable compound for various applications.

Properties

Molecular Formula

C12H12N2

Molecular Weight

184.24 g/mol

IUPAC Name

4-methyl-3-pyridin-2-ylaniline

InChI

InChI=1S/C12H12N2/c1-9-5-6-10(13)8-11(9)12-4-2-3-7-14-12/h2-8H,13H2,1H3

InChI Key

SQDBAXLKSRTZLO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N)C2=CC=CC=N2

Origin of Product

United States

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